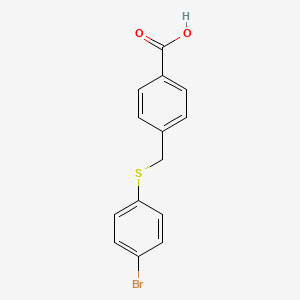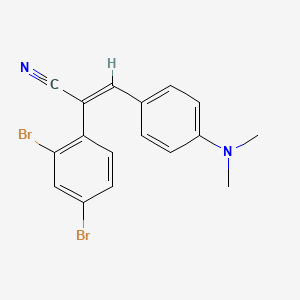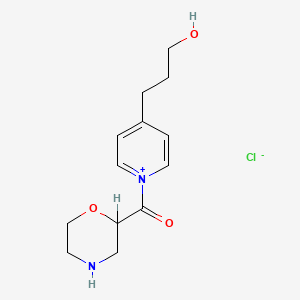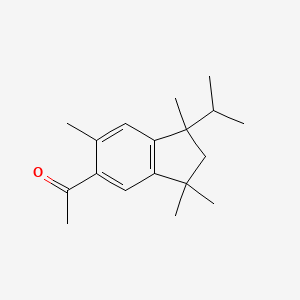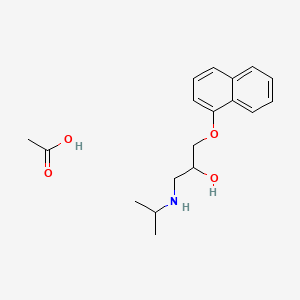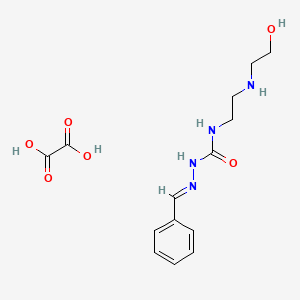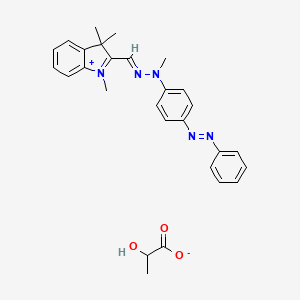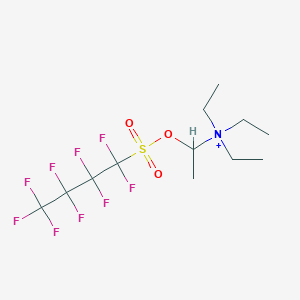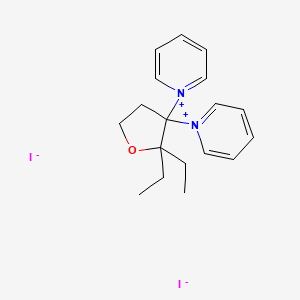
1H-Imidazole, 1-((4-chlorophenyl)(4-(2-chlorophenyl)-1H-pyrrol-3-yl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole, 1-((4-chlorophenyl)(4-(2-chlorophenyl)-1H-pyrrol-3-yl)methyl)- is a complex organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-((4-chlorophenyl)(4-(2-chlorophenyl)-1H-pyrrol-3-yl)methyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Imidazole Ring Formation: The imidazole ring can be formed by the condensation of glyoxal, formaldehyde, and ammonia or an amine.
Coupling Reactions: The final step involves coupling the chlorophenyl and pyrrolyl groups with the imidazole ring through a series of nucleophilic substitution or cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Imidazole, 1-((4-chlorophenyl)(4-(2-chlorophenyl)-1H-pyrrol-3-yl)methyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation Products: Oxides and hydroxylated derivatives.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Compounds with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole, 1-((4-chlorophenyl)(4-(2-chlorophenyl)-1H-pyrrol-3-yl)methyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 1H-Imidazole, 1-((4-chlorophenyl)(4-(2-chlorophenyl)-1H-pyrrol-3-yl)methyl)- involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, and cell division.
Vergleich Mit ähnlichen Verbindungen
- 1H-Imidazole, 1-((4-bromophenyl)(4-(2-bromophenyl)-1H-pyrrol-3-yl)methyl)-
- 1H-Imidazole, 1-((4-fluorophenyl)(4-(2-fluorophenyl)-1H-pyrrol-3-yl)methyl)-
- 1H-Imidazole, 1-((4-methylphenyl)(4-(2-methylphenyl)-1H-pyrrol-3-yl)methyl)-
Comparison: Compared to its similar compounds, 1H-Imidazole, 1-((4-chlorophenyl)(4-(2-chlorophenyl)-1H-pyrrol-3-yl)methyl)- is unique due to the presence of chlorine atoms, which can influence its chemical reactivity, biological activity, and physical properties. The chlorinated compound may exhibit different solubility, stability, and interaction with biological targets compared to its brominated, fluorinated, or methylated analogs.
Eigenschaften
CAS-Nummer |
170938-62-2 |
|---|---|
Molekularformel |
C20H15Cl2N3 |
Molekulargewicht |
368.3 g/mol |
IUPAC-Name |
1-[(4-chlorophenyl)-[4-(2-chlorophenyl)-1H-pyrrol-3-yl]methyl]imidazole |
InChI |
InChI=1S/C20H15Cl2N3/c21-15-7-5-14(6-8-15)20(25-10-9-23-13-25)18-12-24-11-17(18)16-3-1-2-4-19(16)22/h1-13,20,24H |
InChI-Schlüssel |
RLRHBWNNGBDKCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CNC=C2C(C3=CC=C(C=C3)Cl)N4C=CN=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


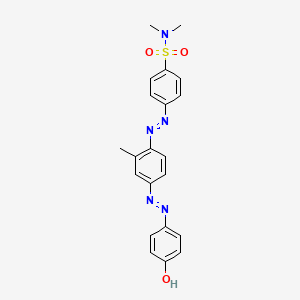
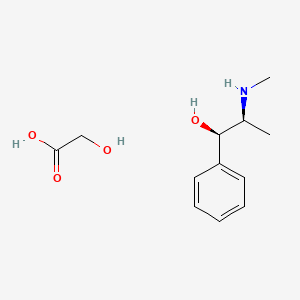
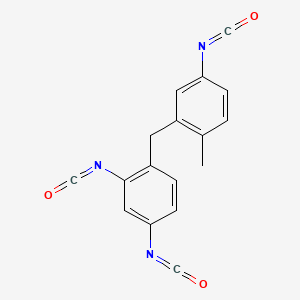
![1,2,3,4,5-pentachloro-6-[2,3,4,5-tetrachloro-6-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene](/img/structure/B15180896.png)
